REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)([C:14]#[N:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-:23].[Na+].Cl>C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][C:11]([C:14](=[O:23])[NH2:15])([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C#N)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Recovered yellow oil
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane-methanol (9.6:0.4)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=C(C=C1)Cl)C(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |